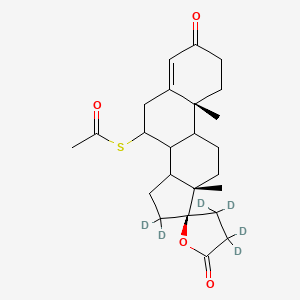

Spironolactone-d6

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C24H32O4S |

|---|---|

分子量 |

422.6 g/mol |

IUPAC 名称 |

S-[(7R,10R,13S,17R)-3',3',4',4',16,16-hexadeuterio-10,13-dimethyl-3,5'-dioxospiro[1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate |

InChI |

InChI=1S/C24H32O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h12,17-19,21H,4-11,13H2,1-3H3/t17?,18?,19-,21?,22+,23+,24-/m1/s1/i7D2,10D2,11D2 |

InChI 键 |

LXMSZDCAJNLERA-MWPZMKMXSA-N |

手性 SMILES |

[2H]C1(CC2C3[C@@H](CC4=CC(=O)CC[C@@]4(C3CC[C@@]2([C@]15C(C(C(=O)O5)([2H])[2H])([2H])[2H])C)C)SC(=O)C)[2H] |

规范 SMILES |

CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Spironolactone-d6: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Spironolactone-d6. While primarily used as an internal standard in pharmacokinetic and bioequivalence studies, an understanding of its characteristics, alongside its non-deuterated parent compound, spironolactone (B1682167), is crucial for accurate and reliable research.

Chemical Structure and Identification

This compound is a deuterated analog of spironolactone, a potassium-sparing diuretic and aldosterone (B195564) antagonist. The deuterium (B1214612) labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of spironolactone in biological matrices.

Molecular Formula: C₂₄H₂₆D₆O₄S Molecular Weight: 422.61 g/mol

Physicochemical Properties

The physicochemical properties of this compound are expected to be very similar to those of its non-deuterated counterpart, with minor differences arising from the increased mass of deuterium. The properties of spironolactone are well-characterized and are summarized in the table below.

| Property | Value | Reference |

| Appearance | White to yellowish-white powder | [1] |

| Melting Point | 201-208 °C (decomposes) | |

| Solubility | Practically insoluble in water; soluble in alcohol; freely soluble in benzene (B151609) and chloroform | [2] |

| logP | 2.84 | |

| pKa | Not applicable (non-ionizable under physiological conditions) |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and quantification of this compound.

Mass Spectrometry

Mass spectrometry is the primary technique for which this compound is utilized. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, it serves as an internal standard to correct for matrix effects and variations in instrument response.

| Parameter | Spironolactone | This compound |

| Molecular Ion [M+H]⁺ | m/z 417.2 | m/z 423.2 (calculated) |

| Major MS/MS Transition | m/z 341.2 → 107.2 | m/z 347.1 → 107.2 |

The fragmentation pattern of spironolactone typically involves the loss of the thioacetyl group. The observed transition for this compound confirms that the deuterium labeling is stable and does not readily exchange under typical ESI-MS conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to confirm the structure and determine the positions of deuterium labeling in this compound. The absence of signals in the ¹H NMR spectrum at the positions of deuterium incorporation, and the corresponding changes in the ¹³C NMR spectrum, provide definitive structural information. Detailed peak assignments for spironolactone can be found in the literature and serve as a reference for analyzing the spectra of its deuterated analog.

A representative ¹H NMR spectrum of spironolactone in DMSO-d₆ is available in the scientific literature.[3] The spectrum of this compound would be expected to show a reduction in the integration of the signals corresponding to the deuterated positions.

Synthesis and Experimental Protocols

Synthesis of Spironolactone

The synthesis of spironolactone has been extensively documented and typically starts from dehydroepiandrosterone (B1670201) (DHEA). A general synthetic scheme is outlined below. The synthesis of this compound would involve the use of deuterated reagents at the appropriate steps to introduce the deuterium labels.

Experimental Protocol: Quantification of Spironolactone in Plasma using LC-MS/MS with this compound Internal Standard

This protocol provides a general framework for the analysis of spironolactone in a biological matrix.

Biological Activity and Mechanism of Action

The biological activity of this compound is considered identical to that of spironolactone. Deuterium substitution is not expected to alter the mechanism of action, which is primarily through competitive antagonism of the mineralocorticoid receptor (MR).

Spironolactone and its active metabolites bind to the MR, preventing aldosterone from binding and activating the receptor. This leads to a cascade of downstream effects, primarily in the kidneys, resulting in increased sodium and water excretion and potassium retention.

Conclusion

This compound is an indispensable tool in the quantitative analysis of spironolactone, enabling robust and reliable bioanalytical methods. While its chemical and biological properties are largely inferred from its non-deuterated parent compound, understanding the specific mass spectrometric behavior of the deuterated analog is critical for its application. Researchers are advised to obtain detailed analytical data from their suppliers to ensure the quality and accuracy of their studies.

References

Synthesis and Isotopic Labeling of Spironolactone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Spironolactone (B1682167), a widely used potassium-sparing diuretic and aldosterone (B195564) antagonist. It details the established synthetic routes, including key starting materials, intermediates, and reaction conditions. Furthermore, this guide explores potential strategies for the isotopic labeling of Spironolactone with deuterium (B1214612) (²H) and carbon-13 (¹³C), which are crucial for metabolism, pharmacokinetic studies, and as internal standards in analytical assays. While specific literature on the complete synthesis of isotopically labeled Spironolactone is limited, this document outlines proposed methodologies based on established synthetic pathways and the availability of labeled precursors.

Core Synthesis of Spironolactone

The most prevalent and industrially significant synthesis of Spironolactone involves the reaction of canrenone (B1668266) with a thioacetylating agent. Canrenone, a key intermediate, can be synthesized from common steroid starting materials such as Dehydroepiandrosterone (DHEA) or 4-Androstenedione (4-AD).

Data Presentation: Synthesis of Spironolactone from Canrenone

The following table summarizes quantitative data from various reported methodologies for the synthesis of Spironolactone from canrenone.

| Parameter | Method 1 | Method 2 | Method 3 |

| Starting Material | Canrenone | Canrenone | Canrenone |

| Reagents | Potassium thioacetate (B1230152), Oxalic acid | Potassium thioacetate, Methanesulfonic acid | Thioacetic acid, Trimethylsilyl triflate |

| Solvent | Ethanol (B145695) | Ethanol | Tetrahydrofuran |

| Reaction Time | 5 hours | 4 hours | 1 hour |

| Reaction Temperature | Reflux | Reflux | Room Temperature |

| Yield (%) | 75.8%[1] | 76%[1] | 76%[2] |

| Purity (HPLC) | 99.3%[1] | 99.0%[1] | 99.6%[2] |

Experimental Protocols

Synthesis of Unlabeled Spironolactone from Canrenone

This protocol is a generalized procedure based on common literature methods.[1][3]

Materials:

-

Canrenone

-

Potassium thioacetate

-

Oxalic acid or Methanesulfonic acid

-

Ethanol

-

Water

-

Nitrogen gas supply

-

Reaction vessel with reflux condenser and stirring apparatus

-

Cooling bath

Procedure:

-

To a reaction vessel, add canrenone (e.g., 12.25 g) and ethanol (e.g., 100 ml).

-

Add potassium thioacetate (e.g., 8.6 g).

-

Heat the mixture to reflux under a nitrogen atmosphere with constant stirring.

-

Slowly add a solution of an acidic catalyst (e.g., 9.5 g of oxalic acid or 7.3 g of methanesulfonic acid) in ethanol dropwise over approximately 1 hour.

-

Continue to reflux the reaction mixture for an additional 3-4 hours.

-

After the reaction is complete (monitored by TLC or HPLC), stop heating and cool the mixture to -10°C in a cooling bath.

-

Maintain the temperature for 1.5-2.5 hours to allow for complete precipitation.

-

Filter the precipitate and wash the filter cake with cold water and then cold ethanol.

-

Dry the crude product under vacuum.

-

Recrystallize the crude product from ethanol to obtain pure Spironolactone.

Proposed Synthesis of Deuterium-Labeled Spironolactone (Spironolactone-d₃)

This proposed method adapts the established synthesis by using a deuterated thioacetylating agent.

Materials:

-

Canrenone

-

Deuterated potassium thioacetate (CH₃C(O)SK-d₃) - This would need to be synthesized, for example, from deuterated acetyl chloride and potassium hydrosulfide.

-

Oxalic acid or Methanesulfonic acid

-

Ethanol

-

Water

-

Nitrogen gas supply

-

Reaction vessel with reflux condenser and stirring apparatus

-

Cooling bath

Procedure:

-

Follow the same procedure as for the unlabeled Spironolactone synthesis, substituting deuterated potassium thioacetate for the unlabeled reagent.

-

The workup and purification steps would remain the same. The final product would be Spironolactone with a deuterated acetyl group.

Proposed Synthesis of Carbon-13-Labeled Spironolactone ([¹³C₂]-Spironolactone)

This proposed method involves the use of a ¹³C-labeled thioacetylating agent.

Materials:

-

Canrenone

-

Potassium thioacetate-¹³C₂ ([¹³CH₃]¹³C(O)SK) - This would need to be synthesized from commercially available ¹³C₂-acetic acid or ¹³C₂-acetyl chloride.[4]

-

Oxalic acid or Methanesulfonic acid

-

Ethanol

-

Water

-

Nitrogen gas supply

-

Reaction vessel with reflux condenser and stirring apparatus

-

Cooling bath

Procedure:

-

Follow the same procedure as for the unlabeled Spironolactone synthesis, substituting potassium thioacetate-¹³C₂ for the unlabeled reagent.

-

The workup and purification steps would remain the same. The final product would be Spironolactone labeled with ¹³C at both carbons of the acetylthio group.

Visualizations

Signaling Pathway of Spironolactone

Caption: Mechanism of action of Spironolactone as an aldosterone antagonist.

Experimental Workflow for Spironolactone Synthesis

Caption: General experimental workflow for the synthesis of Spironolactone.

Synthetic Pathway of Spironolactone

Caption: Synthetic pathway of Spironolactone from canrenone and its precursors.

References

Technical Guide: Certificate of Analysis for Spironolactone-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for Spironolactone-d6. This compound is a deuterated analog of Spironolactone, commonly used as an internal standard in pharmacokinetic and bioequivalence studies. A thorough understanding of its quality and characterization is crucial for ensuring accurate and reproducible research outcomes.

Compound Information

This compound is a synthetic steroid that acts as a competitive aldosterone (B195564) antagonist. Its structure is identical to Spironolactone, with the exception of six deuterium (B1214612) atoms incorporated into the molecule, which increases its molecular weight. This mass difference allows for its use as an internal standard in mass spectrometry-based analytical methods.

| Identifier | Value |

| Product Name | This compound |

| Molecular Formula | C₂₄H₂₆D₆O₄S |

| Molecular Weight | 422.61 g/mol |

| CAS Number | Not available for d6, 52-01-7 for unlabeled |

| Appearance | White to off-white solid |

Analytical Data and Specifications

The following tables summarize the typical quantitative data found on a Certificate of Analysis for this compound, ensuring its identity, purity, and quality.

Table 1: Identity and Purity

| Test | Specification | Result |

| Purity (HPLC) | ≥ 98.5% | 99.82% |

| Isotopic Enrichment | ≥ 98% | 99% |

| ¹H NMR | Conforms to structure | Consistent with structure |

| Mass Spectrometry | Conforms to structure | Consistent with structure |

Note: Results are representative and may vary between batches.

Table 2: Physicochemical Properties

| Test | Specification | Result |

| Appearance | White to yellowish-white powder | White powder[1] |

| Loss on Drying | ≤ 0.5% (105°C, 2 h) | 0.03% (105°C, 2 h)[1] |

| Infrared Spectrum | Authentic | Authentic[1] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of the analytical results presented in a CoA.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to assess the purity of this compound by separating it from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Symmetry C8 (150 x 3.9 mm, 5 µm) or equivalent.

-

Mobile Phase: An isocratic mixture of Water, Tetrahydrofuran (THF), and Acetonitrile (ACN) in a ratio of 77:21:2 (v/v/v).[2]

-

Flow Rate: 1.5 mL/min.[3]

-

Detection Wavelength: 254 nm and 283 nm.[2]

-

Column Temperature: 40°C.[3]

-

Injection Volume: 20 µL.[2]

-

Sample Preparation: A stock solution of this compound is prepared in the mobile phase.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Enrichment

LC-MS/MS is a highly sensitive and specific technique used to confirm the identity of this compound and determine its isotopic enrichment. It is also the primary method in which this compound is used as an internal standard.[4][5]

-

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.

-

Chromatographic Separation:

-

Column: Cadenza CD-C18 (3.0 × 100 mm, 3 µm) or equivalent.

-

Mobile Phase: 0.1% formic acid in a water:methanol (30:70, v/v) mixture.

-

Flow Rate: A gradient flow is often employed, for example: 320 µL/min for 3.2 min, then ramping down to 180 µL/min.[4]

-

-

Mass Spectrometric Detection:

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of this compound. The resulting spectrum should be consistent with the expected structure, showing the absence of signals at the deuterated positions.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[6][7]

-

Procedure: A small amount of the this compound sample is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration values are then compared to a reference spectrum of Spironolactone to confirm the structure and the positions of deuteration.

Visualizations

The following diagrams illustrate the experimental workflows described above.

This guide provides a foundational understanding of the critical information contained within a Certificate of Analysis for this compound. For specific applications, researchers should always refer to the CoA provided by the manufacturer for the particular batch in use.

References

In-Depth Technical Guide to the Physical and Chemical Properties of Deuterated Spironolactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated spironolactone (B1682167). Intended for a scientific audience, this document details the methodologies for key analytical experiments and presents quantitative data in a structured format to facilitate research and development.

Introduction

Deuterated spironolactone (Spironolactone-d3) is a stable isotope-labeled version of spironolactone, a potassium-sparing diuretic and antagonist of the mineralocorticoid and androgen receptors.[1][2] The substitution of hydrogen with deuterium (B1214612) atoms can alter the pharmacokinetic profile of a drug, potentially leading to a more favorable metabolic pathway and improved therapeutic performance.[3] This guide focuses on the fundamental physical and chemical characteristics of deuterated spironolactone, providing a critical resource for its application in research and drug development.

Chemical Properties

Deuterated spironolactone is a synthetic steroid with a lactone ring, belonging to the class of aldosterone (B195564) antagonists.[4]

| Property | Value | Source |

| Molecular Formula | C24H29D3O4S | [2] |

| Formula Weight | 419.6 g/mol | [2] |

| Nominal Mass | 419 | N/A |

| Average Mass | 419.592 | [5] |

| Monoisotopic Mass | 419.2209 | N/A |

| Isotopic Purity | ≥99% atom D | [6] |

| Chemical Purity | ≥95% (HPLC) | [7] |

| CAS Number (Unlabeled) | 52-01-7 | [4] |

Table 1: Chemical Properties of Deuterated Spironolactone

Physical Properties

The physical properties of deuterated spironolactone are expected to be very similar to its non-deuterated counterpart. However, specific experimental data for the deuterated form is limited in publicly available literature. The data for spironolactone is provided below as a close approximation.

| Property | Value (Spironolactone) | Source |

| Melting Point | 198–207°C (with decomposition) | [8][9] |

| Boiling Point | 504.87°C (rough estimate) | [10] |

| pKa | -4.9, 18.0 | [11][12] |

| LogP | 2.78 | [11] |

| Appearance | White to light yellow-brown, fine powder | [8] |

Table 2: Physical Properties of Spironolactone (as a proxy for Deuterated Spironolactone)

Solubility

| Solvent | Solubility (Spironolactone-d3) | Solubility (Spironolactone) | Source |

| Acetonitrile | Soluble | Soluble | [2] |

| DMSO | Soluble | Soluble | [2] |

| Methanol | Soluble | Slightly Soluble | [2][11] |

| Chloroform | Not specified | Freely Soluble | [8] |

| Ethanol (95%) | Not specified | Soluble | [8] |

| Water | Not specified | Practically Insoluble (22 mg/L at 25°C) | [9][11] |

Table 3: Solubility Profile of Deuterated and Non-Deuterated Spironolactone

Signaling Pathways

Spironolactone exerts its therapeutic effects primarily through the antagonism of two key nuclear receptors: the Mineralocorticoid Receptor (MR) and the Androgen Receptor (AR).

Mineralocorticoid Receptor (MR) Antagonism

Spironolactone competitively binds to the MR, preventing the binding of aldosterone.[13] This inhibition blocks the downstream signaling cascade that leads to the expression of aldosterone-induced proteins, which are responsible for sodium and water retention and potassium excretion in the kidneys.[13]

Androgen Receptor (AR) Antagonism

Spironolactone also acts as a competitive antagonist at the Androgen Receptor, blocking the effects of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[14] This antiandrogenic activity is responsible for some of its therapeutic applications in conditions like hirsutism and acne, as well as certain side effects.[14][15]

Experimental Protocols

Detailed methodologies for the characterization of deuterated spironolactone are crucial for ensuring data quality and reproducibility. The following are generalized protocols for key analytical techniques, which should be adapted and validated for specific laboratory conditions.

Experimental Workflow for Characterization

The physical and chemical characterization of a deuterated active pharmaceutical ingredient (API) like spironolactone follows a structured workflow to ensure all critical parameters are assessed.

Melting Point Determination

Objective: To determine the melting point range of deuterated spironolactone.

Apparatus: Digital melting point apparatus, capillary tubes.

Procedure:

-

Ensure the deuterated spironolactone sample is dry.

-

Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Compact the sample by tapping the sealed end of the capillary tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of approximately 10-20°C per minute for a preliminary rapid determination.

-

Observe the sample and record the approximate melting range.

-

Allow the apparatus to cool.

-

For an accurate determination, prepare a new sample and set the starting temperature to about 20°C below the approximate melting point.

-

Set the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample is liquid (T2). The melting range is T1-T2.

-

Repeat the measurement at least twice to ensure reproducibility.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of deuterated spironolactone in various solvents.

Apparatus: Analytical balance, flasks with stoppers, orbital shaker, temperature-controlled bath, centrifuge, HPLC-UV or other suitable analytical instrument.

Procedure:

-

Add an excess amount of deuterated spironolactone to a known volume of the desired solvent in a flask.

-

Seal the flask and place it in an orbital shaker within a temperature-controlled bath (e.g., 25°C or 37°C).

-

Agitate the flasks for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the flasks to stand in the temperature-controlled bath to allow undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant.

-

Centrifuge the sample to remove any remaining suspended solids.

-

Dilute the clear supernatant with a suitable solvent and analyze the concentration of deuterated spironolactone using a validated analytical method (e.g., HPLC-UV).

-

Calculate the solubility in units such as mg/mL or g/L.

Isotopic Purity Determination by Quantitative NMR (qNMR)

Objective: To determine the isotopic purity of deuterated spironolactone.

Apparatus: High-resolution NMR spectrometer, NMR tubes, analytical balance.

Procedure:

-

Accurately weigh a known amount of the deuterated spironolactone sample and a certified internal standard into a vial.

-

Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., DMSO-d6).

-

Transfer the solution to an NMR tube.

-

Acquire a ¹H NMR spectrum using quantitative parameters, including a long relaxation delay (D1) and a sufficient number of scans to achieve a high signal-to-noise ratio.

-

Process the spectrum and integrate the signals corresponding to the residual protons in the deuterated positions of spironolactone and the signals of the internal standard.

-

Calculate the concentration of the residual protons and thereby determine the isotopic purity.

-

For a more detailed analysis, ²H NMR can also be performed.[16][17]

Powder X-ray Diffraction (PXRD)

Objective: To characterize the solid-state form (crystalline or amorphous) of deuterated spironolactone.

Apparatus: Powder X-ray diffractometer.

Procedure:

-

Gently grind the deuterated spironolactone sample to a fine powder.

-

Mount the powder on a sample holder.

-

Place the sample holder in the PXRD instrument.

-

Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, and scan range (e.g., 2θ from 5° to 40°).

-

Run the scan and collect the diffraction pattern.

-

Analyze the resulting diffractogram for the presence of sharp peaks, which indicate a crystalline structure, or a broad halo, which suggests an amorphous form.

Thermal Analysis (DSC/TGA)

Objective: To investigate the thermal properties of deuterated spironolactone, such as melting behavior and decomposition temperature.

Apparatus: Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA).

Procedure (DSC):

-

Accurately weigh a small amount of the deuterated spironolactone sample (typically 1-5 mg) into an aluminum pan.

-

Seal the pan and place it in the DSC cell. An empty sealed pan is used as a reference.

-

Set the temperature program, typically a heating rate of 10°C/min over a desired temperature range (e.g., 25°C to 250°C).

-

Run the analysis and record the heat flow as a function of temperature.

-

Analyze the resulting thermogram for endothermic events (e.g., melting) and exothermic events (e.g., crystallization, decomposition).

Procedure (TGA):

-

Accurately weigh a sample of deuterated spironolactone (typically 5-10 mg) into a TGA pan.

-

Place the pan in the TGA furnace.

-

Set the temperature program, typically a heating rate of 10°C/min under a controlled atmosphere (e.g., nitrogen).

-

Run the analysis and record the mass loss as a function of temperature.

-

Analyze the thermogram to determine the onset of decomposition and the percentage of mass loss at different temperatures.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of deuterated spironolactone. While specific experimental data for the deuterated form is not always publicly available, the provided information, including data for the non-deuterated analogue and detailed experimental protocols, serves as a valuable resource for researchers and drug development professionals. The methodologies and diagrams presented herein are intended to support further investigation and application of this important deuterated compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Deuterated APIs | ZEOCHEM [zeochem.com]

- 4. Spironolactone-d3_TargetMol [targetmol.com]

- 5. benchchem.com [benchchem.com]

- 6. esschemco.com [esschemco.com]

- 7. Spironolactone-d3 | CAS | LGC Standards [lgcstandards.com]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. Spironolactone | C24H32O4S | CID 5833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. elearning.unito.it [elearning.unito.it]

- 11. scielo.br [scielo.br]

- 12. researchgate.net [researchgate.net]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]

- 15. Spironolactone and Androgen Receptors - Oana - Posts [oanahealth.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. pubs.acs.org [pubs.acs.org]

Spironolactone-d6: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Spironolactone-d6. The information herein is critical for ensuring the integrity and accuracy of research and development activities involving this isotopically labeled compound. The following sections detail storage recommendations, stability under various conditions, and methodologies for assessing the stability of this compound.

Overview of this compound Stability

This compound, a deuterated analog of Spironolactone, is primarily used as an internal standard in pharmacokinetic and metabolic studies. The isotopic labeling with deuterium (B1214612) is not expected to significantly alter the chemical stability of the molecule compared to its non-deuterated counterpart. However, adherence to proper storage and handling protocols is paramount to prevent degradation and ensure the reliability of experimental results.

The primary degradation pathways for Spironolactone, and by extension this compound, are hydrolysis and photodegradation.[1] Alkaline hydrolysis is a particularly significant pathway, leading to the formation of key degradation products.[1] The stability of the compound is also influenced by factors such as exposure to acidic conditions, heat, and light.[1]

Recommended Storage Conditions

Proper storage is crucial for maintaining the stability of this compound. The following table summarizes the recommended storage conditions for both the solid form and in-solution preparations, based on data from a certificate of analysis for the closely related Spironolactone-d3.

| Form | Storage Temperature | Duration |

| Solid (Powder) | -20°C | 3 years |

| 4°C | 2 years | |

| In Solvent | -80°C | 6 months |

| -20°C | 1 month |

Table 1: Recommended Storage Conditions for Spironolactone-d3, applicable to this compound. Data sourced from a Certificate of Analysis for Spironolactone-d3.[2]

It is also recommended to store this compound in tightly sealed, light-resistant containers to protect it from moisture and light.[3]

Degradation Pathways

The principal degradation pathway of Spironolactone under alkaline conditions involves the hydrolysis of the thioacetate (B1230152) group, leading to the formation of 7α-thiospironolactone, which can be further converted to canrenone (B1668266).

Experimental Protocols for Stability Assessment

The stability of this compound can be evaluated using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The following protocols are adapted from forced degradation studies of Spironolactone and are suitable for assessing the stability of its deuterated analog.

Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and to establish the stability-indicating nature of an analytical method.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a defined period.

-

Alkaline Hydrolysis: Treat the stock solution with 0.01 M NaOH at room temperature for a short duration (e.g., 15 minutes).

-

Oxidative Degradation: Treat the stock solution with 30% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid drug or its solution at a high temperature (e.g., 60°C) for a specified time.

-

Photodegradation: Expose the drug solution to UV light (e.g., 254 nm) for a defined period.

-

Sample Analysis: Before injection into the HPLC system, neutralize the acidic and basic samples. Analyze all stressed samples and an unstressed control sample by a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

A validated HPLC method is crucial for separating this compound from its potential degradation products.

Example HPLC Conditions:

| Parameter | Condition |

| Column | C8 or C18 (e.g., Symmetry C8, 150 x 3.9 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of Water, Tetrahydrofuran, and Acetonitrile (e.g., 77:21:2 v/v/v) |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at 254 nm or 283 nm |

| Injection Volume | 20 µL |

Table 2: Example of HPLC parameters for the analysis of Spironolactone and its degradation products.

The method should be validated for specificity, accuracy, precision, linearity, and range to ensure it is stability-indicating. The primary degradation products to monitor for are canrenone and 7α-thiospironolactone.

Summary of Stability Data from Forced Degradation Studies of Spironolactone

The following table summarizes the typical degradation of Spironolactone observed under various stress conditions. Similar degradation patterns are expected for this compound.

| Stress Condition | Reagent/Condition | Duration | Approximate Degradation (%) |

| Acidic Hydrolysis | 0.1 M HCl | 48 hours | 15 |

| Alkaline Hydrolysis | 0.01 M NaOH | 15 minutes | 11 |

| Oxidative Degradation | 30% H₂O₂ | 24 hours | 12 |

| Thermal Degradation | 60°C | 2 hours | 15 |

| Photodegradation | UV lamp | 48 hours | 7 |

Table 3: Summary of Spironolactone degradation under forced degradation conditions. Data adapted from a study on Spironolactone.

Conclusion

The stability of this compound is a critical factor for its effective use in research and development. By adhering to the recommended storage conditions of -20°C for long-term storage of the solid and protecting it from light and moisture, its integrity can be maintained. Forced degradation studies, coupled with a validated stability-indicating HPLC method, provide a robust framework for assessing the stability of this compound and identifying any potential degradation products. The primary degradation pathway under alkaline conditions leads to the formation of 7α-thiothis compound and canrenone-d6. Researchers and scientists should implement these guidelines to ensure the quality and reliability of their data when working with this compound.

References

Core Principles of Isotopic Dilution Mass Spectrometry

An In-depth Technical Guide to Isotopic Dilution Mass Spectrometry: Core Principles and Applications for Researchers, Scientists, and Drug Development Professionals

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise quantification of analytes in a variety of complex matrices. It is considered a definitive method in analytical chemistry due to its ability to minimize errors arising from sample loss during preparation and analysis.[1] This guide delves into the core principles, experimental protocols, and applications of IDMS, with a focus on its relevance to drug development and scientific research.

The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled form of the analyte, known as an internal standard or "spike," to the sample.[1] This isotopically enriched standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H).[1]

After the spike is added to the sample, it is allowed to equilibrate, ensuring a homogenous mixture of the naturally occurring (native) analyte and the isotopically labeled standard.[1] Following equilibration, the sample is processed and analyzed by a mass spectrometer. The mass spectrometer separates ions based on their mass-to-charge ratio, allowing for the distinct measurement of the native analyte and the isotopically labeled internal standard.[1] By measuring the ratio of the signal intensity of the native analyte to that of the internal standard, the exact amount of the analyte originally present in the sample can be calculated with high precision.[1] A key advantage of this method is that the accuracy of the measurement relies on the ratio of the two signals, which is less susceptible to variations in sample preparation and instrument response than the absolute signal intensity of the analyte.

Data Presentation: Quantitative Performance of IDMS

The high accuracy and precision of IDMS make it the gold standard for quantitative analysis in many fields, including therapeutic drug monitoring and biomarker validation. The following tables summarize the quantitative performance of IDMS for various small molecules and peptides, demonstrating its reliability across different analytes and matrices.

| Analyte | Matrix | Method | Accuracy (% Bias) | Precision (% RSD) | LOQ | Citation |

| Small Molecules | ||||||

| Tacrolimus | Whole Blood | LC-MS/MS | -2.6% to 2.5% | < 5% | 0.5 ng/mL | [2] |

| Sirolimus | Whole Blood | LC-MS/MS | -3.8% to 4.2% | < 6% | 0.5 ng/mL | [2] |

| Everolimus | Whole Blood | LC-MS/MS | -4.1% to 3.7% | < 7% | 0.5 ng/mL | [2] |

| Cyclosporine A | Whole Blood | LC-MS/MS | -3.2% to 5.1% | < 5% | 5 ng/mL | [2] |

| Steroid Hormones (21) | Water | UPLC-MS/MS | Within ±35% | Not Specified | 0.035 - 10 ng/L | [3] |

| Ochratoxin A | Flour | LC-MS | Not Specified (within CRM range) | Not Specified | Not Specified | [4] |

| Peptides & Proteins | ||||||

| C-Peptide | Serum | ID-UPLC-MS/MS | < 4% | < 5% | 0.050 ng/mL | [5] |

| C-Peptide | Serum | ID-LC-MS/MS | 100.3%–101.0% (recovery) | 1.3%–2.2% | Not Specified | [6] |

| Interleukin-6 (IL-6) | Buffer & Serum | IDMS | Not Specified | < 5% | Not Specified | [7] |

| Target Proteins (6) | Plasma | LC-MRM/MS | Not Specified | 3% - 15% | 1-10 ng/mL | [8] |

Mandatory Visualization

Experimental Workflow for Isotopic Dilution Mass Spectrometry

Caption: A generalized experimental workflow for quantitative analysis using Isotopic Dilution Mass Spectrometry.

mTOR Signaling Pathway with Key IDMS Quantifiable Phosphoproteins

Caption: Key components of the mTOR signaling pathway, highlighting proteins often quantified by IDMS (yellow).

Experimental Protocols

General Protocol for Small Molecule Quantification in Biological Fluids (e.g., Tacrolimus in Whole Blood)

This protocol is a generalized procedure based on established methods for therapeutic drug monitoring.[1]

1. Materials and Reagents:

-

Analytes and Internal Standards: Analytical standard of the drug (e.g., tacrolimus) and its stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-tacrolimus).

-

Solvents: HPLC or LC-MS grade methanol (B129727), acetonitrile (B52724), and water.

-

Reagents: Formic acid, zinc sulfate (B86663).

-

Matrix: Drug-free whole blood for calibration standards and quality controls.

2. Standard and Sample Preparation:

-

Stock Solutions: Prepare stock solutions of the analyte and internal standard in methanol (e.g., 1 mg/mL).

-

Working Solutions: Prepare working solutions by diluting the stock solutions with methanol to appropriate concentrations (e.g., 100 ng/mL for the internal standard).

-

Calibration Standards: Spike appropriate amounts of the analyte working solutions into drug-free whole blood to create a calibration curve with a range of concentrations.

-

Quality Controls (QCs): Prepare low, medium, and high concentration QC samples in the same manner as the calibration standards.

3. Sample Pre-treatment:

-

To 100 µL of whole blood sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 200 µL of a protein precipitation solution (e.g., methanol containing 0.1 M zinc sulfate).

-

Vortex vigorously for 1-2 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive or negative ion mode, depending on the analyte.

-

Data Acquisition: Multiple Reaction Monitoring (MRM) mode, monitoring for at least two transitions for the analyte and one for the internal standard.

5. Data Analysis and Quantification:

-

Integrate the peak areas for the native analyte and the isotopically labeled internal standard for each sample.

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a linear regression model.

-

Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

General Protocol for Peptide Quantification in Biological Matrices (e.g., C-Peptide in Serum)

This protocol is a generalized procedure based on established methods for peptide biomarker quantification.[5][6]

1. Materials and Reagents:

-

Peptides and Internal Standards: Synthetic peptide standard (e.g., C-peptide) and its stable isotope-labeled counterpart.

-

Solvents: LC-MS grade water, acetonitrile, and methanol.

-

Reagents: Formic acid, trifluoroacetic acid (TFA), zinc sulfate, ammonium (B1175870) hydroxide.

-

Matrix: Peptide-free serum or plasma for calibration standards and QCs.

-

Solid-Phase Extraction (SPE) Cartridges: Appropriate SPE cartridges for peptide cleanup (e.g., mixed-mode or reversed-phase).

2. Standard and Sample Preparation:

-

Stock Solutions: Prepare stock solutions of the peptide and its internal standard in a suitable solvent (e.g., 50% acetonitrile with 0.1% formic acid).

-

Working Solutions: Prepare working solutions by diluting the stock solutions.

-

Calibration Standards and QCs: Prepare by spiking the peptide working solutions into the peptide-free matrix.

3. Sample Pre-treatment:

-

To a 100 µL serum sample, add the stable isotope-labeled internal standard.

-

Protein Precipitation: Add a protein precipitation agent (e.g., acetonitrile or a zinc sulfate solution). Vortex and centrifuge.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the supernatant from the protein precipitation step.

-

Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove salts and polar interferences.

-

Elute the peptide with a stronger solvent (e.g., 80% acetonitrile with 0.1% formic acid).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

4. LC-MS/MS Analysis:

-

Liquid Chromatography System: UHPLC system is preferred for better resolution of peptides.

-

Column: A C18 or similar reversed-phase column suitable for peptide separations.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A shallow gradient is typically used for optimal peptide separation.

-

Flow Rate: As appropriate for the column dimensions.

-

Injection Volume: 5-20 µL.

-

Mass Spectrometer: A high-sensitivity tandem mass spectrometer with an ESI source.

-

Ionization Mode: Positive ion mode is typical for peptides.

-

Data Acquisition: MRM mode, monitoring precursor and product ions for both the native peptide and the labeled internal standard.

5. Data Analysis and Quantification:

-

The data analysis process is the same as for small molecules, involving peak area integration, calculation of peak area ratios, and quantification using a calibration curve.

Conclusion

Isotope Dilution Mass Spectrometry is an indispensable tool in modern analytical science, offering unparalleled accuracy and precision for the quantification of a wide range of molecules. For researchers, scientists, and drug development professionals, a thorough understanding of IDMS principles and methodologies is crucial for generating high-quality, reliable data. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for the implementation and validation of IDMS methods in diverse research and development settings. As the demand for robust and accurate quantitative analysis continues to grow, the application of IDMS is set to expand, further driving innovation in drug discovery, diagnostics, and personalized medicine.

References

- 1. cusabio.com [cusabio.com]

- 2. A high-throughput LC-MS/MS method for the quantification of four immunosu- ppressants drugs in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Validation of an isotope dilution mass spectrometry (IDMS) measurement procedure for the reliable quantification of steroid hormones in waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Development and Validation of a Novel Isotope Dilution-Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry Method for Serum C-Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Accurate Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry Method for Serum C-Peptide and Its Use in Harmonization in China - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Quantitative, Multiplexed Assays for Low Abundance Proteins in Plasma by Targeted Mass Spectrometry and Stable Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Spironolactone and Its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spironolactone (B1682167) is a potassium-sparing diuretic and a potent antagonist of the mineralocorticoid receptor (MR), widely utilized in the treatment of conditions such as heart failure, hypertension, and edema. Beyond its diuretic effects, spironolactone exhibits significant antiandrogenic properties, making it a valuable therapeutic agent for conditions associated with excess androgen activity. The pharmacological activity of spironolactone is complex, involving the parent drug and its active metabolites, primarily canrenone (B1668266) and 7α-thiomethylspironolactone (TMS). This technical guide provides a comprehensive overview of the mechanism of action of spironolactone and its metabolites, with a focus on their molecular interactions, physiological effects, and the experimental methodologies used to elucidate these actions.

I. Core Mechanism of Action: Mineralocorticoid Receptor Antagonism

Spironolactone's primary mechanism of action is the competitive antagonism of the mineralocorticoid receptor (MR).[1] Aldosterone (B195564), the principal endogenous mineralocorticoid, binds to the MR in the cytoplasm of target cells, primarily in the distal convoluted tubules and collecting ducts of the kidneys. This ligand-receptor complex then translocates to the nucleus, where it binds to hormone response elements on DNA, modulating the transcription of genes involved in sodium and potassium transport. The upregulation of the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump leads to increased sodium reabsorption and potassium excretion.

Spironolactone and its active metabolites competitively bind to the MR, preventing aldosterone from binding and activating the receptor. This blockade inhibits the downstream genomic effects of aldosterone, resulting in decreased sodium and water reabsorption and reduced potassium excretion.[2] This potassium-sparing diuretic effect is central to its therapeutic applications in managing fluid retention and hypertension.

Signaling Pathway of Aldosterone and its Blockade by Spironolactone

The following diagram illustrates the classical aldosterone signaling pathway and the inhibitory action of spironolactone.

Caption: Aldosterone signaling pathway and spironolactone's mechanism of action.

II. Spironolactone Metabolism and Active Metabolites

Spironolactone is extensively metabolized in the liver, and its pharmacological activity is largely attributable to its active metabolites. The metabolic pathways can be broadly categorized into two groups: those involving the removal of the sulfur group and those where the sulfur is retained.[3]

-

Canrenone: This is a major metabolite formed by the removal of the thioacetate (B1230152) group from spironolactone. Canrenone is an active antagonist of the MR and contributes significantly to the overall therapeutic effect of spironolactone.

-

7α-thiomethylspironolactone (TMS) and 7α-thiospironolactone (TS): These are sulfur-containing metabolites that are also potent MR antagonists. TMS is considered a major active metabolite, and some studies suggest it may be the primary contributor to the antimineralocorticoid activity of spironolactone.

The following diagram illustrates the primary metabolic pathway of spironolactone.

References

- 1. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

Navigating the Sourcing and Quality Assessment of Spironolactone-d6: A Technical Guide

For researchers, scientists, and professionals in drug development, the procurement of high-purity, stable-labeled internal standards like Spironolactone-d6 is a critical step in ensuring the accuracy and reliability of analytical data. This guide provides an in-depth overview of available suppliers, purity specifications, and the experimental protocols necessary for the quality assessment of this compound.

Supplier Landscape and Purity Overview

The availability of this compound is primarily centered around specialized chemical suppliers that synthesize and distribute reference standards and isotopically labeled compounds. While an exhaustive list of all potential suppliers is beyond the scope of this guide, several reputable vendors have been identified. Purity is a paramount concern, with most suppliers attesting to high-purity products, often suitable for demanding analytical applications.

Quantitative data from various suppliers, primarily derived from certificates of analysis for the non-deuterated parent compound, Spironolactone, provides a strong indication of the quality standards to be expected for the deuterated analog. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for purity assessment.

Table 1: Summary of Spironolactone Purity Data from Representative Certificates of Analysis

| Parameter | Specification | Typical Value | Analytical Method |

| Purity (HPLC) | ≥98.5 % | 99.9 % | HPLC |

| Appearance | White to yellowish-white powder | White powder | Visual Inspection |

| Infrared Spectrum | Conforms to reference | Authentic | Infrared Spectroscopy |

| Loss on Drying | ≤0.5 % | 0.03 % | Gravimetric |

| Specific Optical Rotation | -41° to -45° | -43.8° | Polarimetry |

Note: Data is based on certificates of analysis for Spironolactone and is intended to be representative of the quality standards for this compound.

Identified Potential Suppliers of this compound and Related Compounds:

-

RXN Chemicals[1]

-

Pharmaffiliates

-

Sigma-Aldrich (offers Spironolactone reference standards)[2]

-

Cayman Chemical (offers Spironolactone analytical reference standard)[3]

-

United States Pharmacopeia (USP) (offers Spironolactone reference standard)

Researchers are advised to request a specific certificate of analysis for the lot of this compound they intend to purchase to obtain precise purity data.

Experimental Protocols: Purity Determination by High-Performance Liquid Chromatography (HPLC)

The following is a detailed methodology for the determination of Spironolactone purity by HPLC, which can be adapted for this compound. This protocol is a composite of established methods found in scientific literature.

Objective: To determine the purity of a this compound sample by calculating the area percentage of the principal peak relative to the total peak area in the chromatogram.

Materials and Reagents:

-

This compound sample

-

Spironolactone reference standard

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (B84403)

-

Orthophosphoric acid

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm)

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and phosphate buffer (pH 4) in a 1:1 ratio |

| Flow Rate | 1.5 mL/min |

| Detection Wavelength | 240 nm |

| Injection Volume | 20 µL |

| Column Temperature | 40°C |

Procedure:

-

Mobile Phase Preparation:

-

Prepare a phosphate buffer solution by dissolving an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water and adjusting the pH to 4 with orthophosphoric acid.

-

Mix the phosphate buffer and acetonitrile in a 1:1 (v/v) ratio.

-

Degas the mobile phase using sonication or vacuum filtration.

-

-

Standard Solution Preparation:

-

Accurately weigh about 20.6 mg of the Spironolactone working standard and transfer it to a 100 mL volumetric flask.

-

Dissolve the standard in the mobile phase, using sonication for about 30 seconds to ensure complete dissolution.

-

Dilute to the mark with the mobile phase.

-

Pipette 5 mL of this solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase to obtain a final concentration of approximately 10.3 µg/mL.

-

-

Sample Solution Preparation:

-

Prepare a sample solution of this compound in the mobile phase at a concentration similar to the standard solution.

-

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution multiple times to ensure system suitability (e.g., consistent retention times and peak areas).

-

Inject the sample solution.

-

Run the chromatogram for a sufficient time to allow for the elution of the main peak and any potential impurities.

-

-

Data Analysis:

-

Identify the principal peak corresponding to this compound in the sample chromatogram based on the retention time of the standard.

-

Integrate the area of all peaks in the chromatogram.

-

Calculate the purity of the this compound sample using the following formula:

Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100

-

Visualizing Key Workflows

To aid in the practical application of this guide, the following diagrams, generated using the DOT language, illustrate critical decision-making and experimental processes.

References

Technical Guide: Spironolactone-d6

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Spironolactone-d6 is the deuterated analogue of Spironolactone, a potassium-sparing diuretic and aldosterone (B195564) antagonist. In pharmaceutical research and clinical analysis, stable isotope-labeled compounds like this compound are indispensable tools. Its primary application is as an internal standard (IS) for the quantitative analysis of Spironolactone in biological matrices, such as human plasma, using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is critical for achieving high accuracy and precision, as it co-elutes with the unlabeled analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response.

This guide provides an in-depth overview of this compound, focusing on its physicochemical properties, its application in bioanalytical methods, and relevant experimental protocols.

Physicochemical Properties and Identification

The key identifying information for this compound is summarized below. A specific Chemical Abstracts Service (CAS) number for this deuterated compound is not consistently reported in publicly available databases.

| Property | Value | Citation |

| Chemical Name | This compound | |

| Molecular Formula | C₂₄H₂₆D₆O₄S | [1] |

| Molecular Weight | 422.61 g/mol | |

| CAS Number | Not Available (NA) | [1] |

| Parent Compound CAS | 52-01-7 (Spironolactone) | [2][3][4] |

Application in Bioanalytical Methods

This compound is predominantly used as an internal standard in validated bioanalytical methods to determine the concentration of Spironolactone and its metabolites in biological samples. The nearly identical chemical properties to the parent drug ensure it behaves similarly during sample extraction and chromatographic separation, while its mass difference allows for distinct detection by a mass spectrometer.

Experimental Protocol: Quantification of Spironolactone in Human Plasma by LC-MS/MS

This section details a representative protocol for the determination of Spironolactone in human plasma, where this compound serves as the internal standard. This method is crucial for pharmacokinetic and bioequivalence studies.

3.1.1 Sample Preparation (Liquid-Liquid Extraction)

-

Thaw human plasma samples and vortex to ensure homogeneity.

-

To a 200 µL aliquot of plasma in a clean microcentrifuge tube, add 25 µL of the internal standard working solution (this compound in methanol).

-

Vortex the mixture for 30 seconds.

-

Add 1 mL of an extraction solvent mixture, such as methyl tert-butyl ether and methylene (B1212753) chloride (8:2, v/v), to the tube.[5]

-

Vortex vigorously for 5 minutes to facilitate the extraction of the analyte and internal standard into the organic layer.

-

Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase and vortex.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3.1.2 Chromatographic and Mass Spectrometric Conditions

The table below summarizes the typical instrument conditions for the analysis.

| Parameter | Condition | Citation |

| LC System | Ultra‐Performance Liquid Chromatography (UPLC) | [5] |

| Column | Reversed-phase C18 column | [5] |

| Mobile Phase | Methanol and water mixture (e.g., 57:43, v/v) | [5] |

| Flow Rate | Isocratic, 0.5 mL/min | |

| Injection Volume | 10 µL | |

| MS System | Triple Quadrupole Mass Spectrometer | [5] |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode | [5] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | [5] |

| MRM Transition (Spironolactone) | m/z 341.2 → 107.2 | [5] |

| MRM Transition (this compound) | m/z 347.1 → 107.2 | [5] |

Bioanalytical Method Validation Data

The performance of an analytical method using this compound as an internal standard is validated according to regulatory guidelines. Key quantitative parameters are presented below.

| Parameter | Result | Citation |

| Linearity Range | 2 - 300 ng/mL | [5] |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [5] |

| Within- and Between-Batch Precision (%RSD) | < 10% | [5] |

| Accuracy | 85 - 115% | [5] |

Synthesis Overview

While a specific, detailed synthesis protocol for this compound is not available in the reviewed literature, its synthesis would follow established routes for the parent Spironolactone molecule, employing a deuterated reagent at a key step.

A common route to Spironolactone starts from 17-hydroxy-3-oxo-17α-pregna-4,6-diene-21-carboxylic acid γ-lactone.[6] This intermediate is reacted with thioacetic acid via a conjugate addition reaction to introduce the 7α-acetylthio group, yielding Spironolactone.[6]

To produce this compound, where the deuterium (B1214612) labels are typically on the acetyl group, one would use deuterated thioacetic acid (D₃C-CO-SD) in place of the standard reagent. The remainder of the synthesis and purification steps would proceed similarly to those for the unlabeled compound.

Visualizations

Bioanalytical Workflow Using this compound

The following diagram illustrates the general workflow for quantifying Spironolactone in a biological sample using this compound as an internal standard.

Caption: Bioanalytical workflow for Spironolactone quantification.

Conceptual Signaling Pathway of Parent Compound: Spironolactone

This compound is not used to study signaling pathways directly. However, the mechanism of its parent compound, Spironolactone, involves the antagonism of the mineralocorticoid receptor (MR), which is part of the nuclear receptor family. The following diagram illustrates this conceptual pathway.

References

In-Depth Technical Guide: Spironolactone-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Spironolactone-d6, with a focus on its molecular weight. It includes detailed experimental methodologies for the determination of molecular weight in deuterated compounds and contextualizes the relevance of Spironolactone through its primary signaling pathway.

Core Data Presentation

The incorporation of deuterium (B1214612) into the Spironolactone molecule results in a predictable increase in its molecular weight. The following table summarizes the key quantitative data for both Spironolactone and its deuterated analog, this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Spironolactone | C₂₄H₃₂O₄S | 416.57[1][2][3][4][5] |

| This compound | C₂₄H₂₆D₆O₄S | 422.61[5] |

Experimental Protocols: Determination of Molecular Weight of Deuterated Compounds

The precise determination of the molecular weight of deuterated compounds such as this compound is critical for confirming successful isotopic labeling and for use in quantitative analyses. Mass spectrometry (MS) is the primary analytical technique employed for this purpose.

Methodology: High-Resolution Mass Spectrometry

High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), is the gold standard for determining the molecular weight of isotopically labeled compounds.

1. Sample Preparation:

-

A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol, acetonitrile).

-

The stock solution is further diluted to an appropriate concentration for MS analysis, typically in the low µg/mL to ng/mL range.

-

For quantitative applications, a non-deuterated internal standard (Spironolactone) is added to the sample at a known concentration.

2. Chromatographic Separation (LC-MS):

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile (B52724) or methanol.

-

Flow Rate: Maintained at a constant rate suitable for the column dimensions.

-

Injection Volume: A small, precise volume of the prepared sample is injected.

3. Mass Spectrometric Analysis:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) instrument.

-

Ionization Source: Electrospray ionization (ESI) is commonly used for molecules like Spironolactone.

-

Ionization Mode: Positive ion mode is typically selected to generate protonated molecules [M+H]⁺.

-

Data Acquisition: The mass spectrometer is operated in full scan mode to acquire mass spectra over a relevant m/z (mass-to-charge ratio) range.

4. Data Analysis:

-

The acquired mass spectrum will show a peak corresponding to the [M+H]⁺ ion of this compound.

-

The monoisotopic mass of this ion is used to calculate the molecular weight of the neutral molecule by subtracting the mass of a proton.

-

The isotopic distribution of the molecular ion peak is analyzed to confirm the number of deuterium atoms incorporated and to assess the isotopic purity of the compound. Specialized software can be used to deconvolute the isotopic pattern and calculate the percentage of deuteration[6].

Methodology: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

While not directly for determining the molecular weight of a pre-synthesized deuterated compound, HDX-MS is a powerful technique that relies on the mass difference between hydrogen and deuterium to study protein dynamics and interactions. The principles of this method are highly relevant to the analysis of deuterated molecules.

1. Deuterium Labeling:

-

A protein sample is diluted into a buffer prepared with deuterium oxide (D₂O).

-

Labile amide hydrogens on the protein backbone exchange with deuterium atoms from the solvent.

2. Quenching:

-

The exchange reaction is stopped (quenched) by rapidly lowering the pH and temperature.

3. Proteolysis and Separation:

-

The deuterated protein is enzymatically digested (e.g., with pepsin) into smaller peptides.

-

These peptides are then separated using rapid liquid chromatography.

4. Mass Spectrometry and Data Analysis:

-

The mass of each peptide is measured by a mass spectrometer.

-

The increase in mass for each peptide indicates the number of deuterium atoms that were incorporated, providing information about the solvent accessibility of different regions of the protein[7][8].

Signaling Pathway of Spironolactone

Spironolactone functions primarily as a competitive antagonist of the mineralocorticoid receptor (MR).[4] This interaction is the cornerstone of its therapeutic effects as a potassium-sparing diuretic and antihypertensive agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Spironolactone? [synapse.patsnap.com]

- 6. DGet! An open source deuteration calculator for mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

Methodological & Application

Application Note: Quantitative Analysis of Spironolactone in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Introduction

Spironolactone (B1682167) is a potassium-sparing diuretic and aldosterone (B195564) antagonist used in the treatment of conditions such as heart failure, high blood pressure, and edema.[1][2] Accurate and sensitive quantification of spironolactone in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of spironolactone in human plasma. The use of a stable isotope-labeled internal standard, Spironolactone-d6, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Principle

This method employs a simple and rapid protein precipitation technique for sample preparation. The chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a tandem mass spectrometer operating in the positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of spironolactone and its deuterated internal standard, this compound.

Experimental Protocols

Materials and Reagents

-

Spironolactone reference standard (Sigma-Aldrich or equivalent)

-

This compound internal standard (Toronto Research Chemicals or equivalent)

-

HPLC-grade methanol (B129727) (J.T. Baker or equivalent)[3]

-

HPLC-grade acetonitrile (B52724)

-

Formic acid (Sigma-Aldrich or equivalent)[3]

-

Ultrapure water (Milli-Q system or equivalent)[3]

-

Human plasma (from healthy, drug-free volunteers)

Instrumentation

-

Liquid Chromatograph: Shimadzu HPLC system or equivalent[3][4]

-

Mass Spectrometer: Sciex API 365 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[5]

-

Analytical Column: Cadenza CD-C18, 3.0 x 100 mm, 3 µm (or equivalent C18 column)[6]

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare stock solutions of spironolactone and this compound by dissolving the appropriate amount of each standard in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the spironolactone stock solution in methanol:water (50:50, v/v) to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol:water (50:50, v/v).

Sample Preparation

-

Thaw frozen human plasma samples at room temperature.

-

To a 200 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

-

Add 600 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

Alternatively, a liquid-liquid extraction can be performed using methyl tert-butyl ether and methylene (B1212753) chloride (8:2, v/v) for sample cleanup.[6][7]

LC-MS/MS Method

Chromatographic Conditions

| Parameter | Value |

| Column | Cadenza CD-C18, 3.0 x 100 mm, 3 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Methanol |

| Gradient | Isocratic: 70% B |

| Flow Rate | 0.320 mL/min[6] |

| Column Temperature | 35°C[3][4] |

| Injection Volume | 10 µL |

Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Spironolactone: m/z 341.2 → 107.2[6][7]this compound: m/z 347.1 → 107.2[6][7] |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Collision Gas | Nitrogen |

Data Presentation

Method Validation Summary

The method was validated according to the US Food and Drug Administration (FDA) guidelines for bioanalytical method validation.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Spironolactone | 0.5 - 150 | > 0.99[6] |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| LLOQ | 0.5 | < 15 | < 15 | 85 - 115 |

| Low | 1.5 | < 15 | < 15 | 85 - 115 |

| Medium | 75 | < 15 | < 15 | 85 - 115 |

| High | 120 | < 15 | < 15 | 85 - 115 |

Data presented is a representative summary based on published literature.[6]

Experimental Workflow and Diagrams

The following diagram illustrates the key steps in the analytical workflow for the quantification of spironolactone in human plasma.

Caption: Experimental workflow for spironolactone analysis.

This second diagram illustrates the logical relationship between the key components of the LC-MS/MS system and the data output.

Caption: Logical relationship of the LC-MS/MS components.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of spironolactone in human plasma. The simple sample preparation procedure and the use of a deuterated internal standard make this method suitable for high-throughput analysis in clinical and research settings. The method has been successfully validated and can be applied to pharmacokinetic and bioequivalence studies of spironolactone.

References

Application Notes and Protocols for the Quantification of Spironolactone in Human Plasma using Spironolactone-d6 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spironolactone (B1682167) is a potassium-sparing diuretic and aldosterone (B195564) antagonist used in the treatment of various cardiovascular conditions. Accurate quantification of spironolactone and its metabolites in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the determination of spironolactone in human plasma using a stable isotope-labeled internal standard, Spironolactone-d6, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of this compound ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.

Principle

The method involves the extraction of spironolactone and the internal standard (this compound) from human plasma, followed by chromatographic separation and detection by tandem mass spectrometry. The concentration of spironolactone is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a biological matrix.

Experimental Protocols

Materials and Reagents

-

Spironolactone (Reference Standard)

-

This compound (Internal Standard)

-

Human Plasma (with appropriate anticoagulant, e.g., K2EDTA)

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (B52724) (HPLC or LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

-

Methylene chloride (HPLC grade)

-

Water (Ultrapure, Type I)

Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of spironolactone and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the spironolactone stock solution with methanol:water (1:1, v/v) to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a robust method for extracting spironolactone from plasma.

-

Pipette 200 µL of human plasma into a clean microcentrifuge tube.

-

Add 20 µL of the Internal Standard Working Solution (this compound, 100 ng/mL) and vortex briefly.

-

Add 1 mL of extraction solvent (methyl tert-butyl ether:methylene chloride = 8:2, v/v).[1][2]

-

Vortex mix for 5 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.